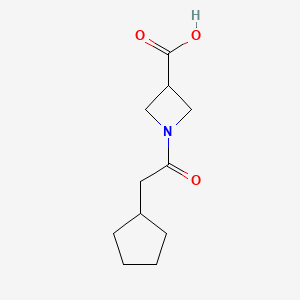

1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFVMBVVCFGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on N-acylated azetidine-3-carboxylic acids

An In-depth Technical Guide to N-Acylated Azetidine-3-Carboxylic Acids in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of high sp³-character, conformational rigidity, and inherent ring strain confers advantageous physicochemical and pharmacokinetic properties to drug candidates, including enhanced solubility, metabolic stability, and receptor selectivity.[1] This guide focuses specifically on a privileged subclass: N-acylated azetidine-3-carboxylic acids. We will delve into the synthetic rationale, key reactivity patterns, and profound impact of this motif on biological activity, providing researchers and drug development professionals with a comprehensive understanding of its application in crafting next-generation therapeutics.

The Azetidine Advantage: Why This Scaffold Matters

Historically overshadowed by more common heterocycles like pyrrolidines, the azetidine ring is now a deliberately chosen component in rational drug design.[2] Its rigid, puckered structure acts as a superior "exit-vector" compared to larger saturated rings, allowing for precise, conformationally restricted positioning of substituents to optimize interactions with biological targets.[2] This conformational constraint can significantly reduce the entropic penalty of binding, potentially leading to higher affinity and potency.[3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive azelnidipine, incorporate azetidine motifs to achieve their desired therapeutic profiles, underscoring the scaffold's real-world impact.[1][3]

The N-acylated azetidine-3-carboxylic acid core combines this advantageous scaffold with two critical functional handles:

-

The Carboxylic Acid: Provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) and influences solubility and pharmacokinetic properties.

-

The N-Acyl Group: Offers a versatile point for diversification. Modification of this group allows for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a focal point for structure-activity relationship (SAR) studies.[2]

Synthesis Strategies: Constructing the Core

The accessibility of N-acylated azetidine-3-carboxylic acids hinges on robust synthetic routes to the azetidine-3-carboxylic acid core, followed by efficient N-functionalization.

Formation of the Azetidine-3-Carboxylic Acid Scaffold

Multiple strategies have been developed, often involving intramolecular cyclization of functionalized precursors. A common theme is the formation of the four-membered ring from a linear substrate containing both a nucleophilic amine and an electrophilic carbon with a leaving group.

A practical, large-scale process involves the conversion of diethyl bis(hydroxymethyl)malonate into a precursor suitable for cyclization.[4] This multi-step synthesis highlights a scalable approach crucial for drug development campaigns.

Another powerful method involves the thermal isomerization of kinetically favored aziridine precursors, which can be transformed into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives—versatile intermediates for further functionalization.[5][6]

N-Acylation: The Diversification Step

Once the azetidine-3-carboxylic acid core (often with the carboxylate group protected as an ester) is obtained, the final N-acylation is typically a straightforward and high-yielding process. Standard amide bond formation protocols are employed, providing a reliable method for generating large libraries of analogues for SAR exploration.

Protocol: General Procedure for N-Acylation

-

Solubilization: Dissolve azetidine-3-carboxylic acid or its corresponding ester (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Activation: To this solution, add the desired carboxylic acid (1.1 eq), a peptide coupling reagent such as HATU or HBTU (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., Ethyl Acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography or preparative HPLC to yield the pure N-acylated product.

-

Deprotection (if necessary): If an ester protecting group was used, it is removed in a final step (e.g., saponification with LiOH for a methyl or ethyl ester) to yield the final carboxylic acid.

This self-validating protocol ensures high purity of the final compounds, which is critical for accurate biological evaluation. The causality behind using a coupling reagent is to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the secondary amine of the azetidine ring to form the stable amide bond.

Application in Drug Discovery: A Case Study on STAT3 Inhibitors

The true power of the N-acylated azetidine-3-carboxylic acid scaffold is demonstrated in its application to challenging drug targets. The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein implicated in numerous cancers, but its shallow binding pockets have made it difficult to target with small molecules.

Researchers successfully developed potent STAT3 inhibitors by employing an N-acylated azetidine-3-carboxylic acid core.[7] Initial compounds with a free carboxylic acid motif showed good in vitro activity but suffered from low cellular permeability.[7] The medicinal chemistry strategy then focused on modifying both the N-acyl group and the carboxylic acid to optimize potency and physicochemical properties.

This iterative optimization led to key insights:

-

Ester Prodrugs: Converting the carboxylic acid to methyl esters (e.g., compounds 7e , 7f ) dramatically improved cellular activity by increasing lipophilicity and facilitating passive diffusion across the cell membrane, where intracellular esterases would then hydrolyze the ester to reveal the active carboxylic acid.[7]

-

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like salicylamides or benzo-fused N-heterocycles also yielded analogues with strong cellular potency, providing the first evidence that this strategy could overcome the permeability barrier.[7]

-

N-Acyl Group Optimization: Elaborating the N-acyl salicylic acid portion to benzamides and ultimately a benzohydroxamic acid (8i ) furnished the most potent analogue in the series, with an in vitro EMSA IC₅₀ of 0.34 µM.[7]

Table 1: Biological Activity of N-Acylated Azetidine-3-Carboxylic Acid Derivatives as STAT3 Inhibitors

| Compound ID | N-Acyl Moiety | Carboxylic Acid Moiety | STAT3 DNA-Binding IC₅₀ (µM) | Cellular Activity | Reference |

|---|---|---|---|---|---|

| Series 7 | Substituted Salicylic Acid | Carboxylic Acid | Sub-micromolar | Weak | [7] |

| 7e / 7f | Substituted Salicylic Acid | Methyl Ester | N/A | Good | [7] |

| 8i | Benzohydroxamic Acid | Carboxylic Acid | 0.34 | Improved | [7] |

| 8p / 8q | Substituted Salicylic Acid | Salicylamide | Sub-micromolar | Good | [7] |

| 9k | Benzo-fused N-heterocycle | N/A (as part of heterocycle) | Sub-micromolar | Good |[7] |

Spectroscopic & Structural Characterization

Unambiguous characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools.

-

¹H NMR: The protons on the azetidine ring typically appear as complex multiplets in the 3.5-4.5 ppm region. The specific chemical shifts and coupling constants are highly sensitive to the ring's pucker and the nature of the substituents at the N-1 and C-3 positions.

-

¹³C NMR: The carbon atoms of the azetidine ring resonate around 28-60 ppm. The carbonyl carbon of the carboxylic acid is found downfield (>170 ppm), as is the amide carbonyl from the N-acyl group.

-

Mass Spectrometry: Electrospray Ionization (ESI) is commonly used to determine the molecular weight, providing a clear [M+H]⁺ or [M-H]⁻ ion.

For complex structures, 2D NMR techniques like HSQC can be employed to correlate proton and carbon signals, confirming the connectivity within the azetidine ring.[5]

Conclusion and Future Perspectives

N-acylated azetidine-3-carboxylic acids represent a highly valuable and versatile scaffold in modern drug discovery. Their inherent structural and physicochemical properties provide a robust starting point for lead optimization campaigns.[1][2] The synthetic accessibility and the ease of diversification at the N-acyl position allow for rapid exploration of chemical space to address challenging biological targets, as exemplified by the development of potent STAT3 inhibitors.[7] Future work will likely focus on developing novel stereoselective syntheses to access chiral derivatives, further expanding the utility of this powerful chemical motif in the quest for safer and more effective medicines.

References

- Azetidines in medicinal chemistry: emerging applic

- Azetidine-3-carboxylic acid, 98+%. Thermo Fisher Scientific.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Understanding Aze Medications: The Role of Azetidine Derivatives.

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.

- Azetidines. Enamine.

- Process for making azetidine-3-carboxylic acid.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines - Enamine [enamine.net]

- 4. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid

Abstract

This application note provides a detailed, three-step synthetic protocol for the preparation of 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is designed for high fidelity and scalability, beginning with the readily available starting materials, azetidine-3-carboxylic acid and cyclopentylacetic acid. The route employs a strategic ester protection of the azetidine moiety, followed by a highly efficient amide coupling reaction, and concludes with a selective deprotection to yield the final product. Each step is accompanied by a detailed experimental protocol, a discussion of the chemical principles, and expert insights to ensure successful execution.

Introduction

Azetidine-containing compounds are of significant interest in drug discovery due to the unique conformational constraints the four-membered ring imparts on a molecule. This rigidity can lead to improved binding affinity, selectivity, and metabolic stability. Specifically, 1,3-disubstituted azetidines serve as important scaffolds. The title compound, 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid, combines the constrained azetidine core with a lipophilic cyclopentylacetyl group, making it a desirable intermediate for the synthesis of novel therapeutic agents.

This document outlines a reliable and extensively researched synthetic route, designed to be accessible to researchers with a standard background in organic synthesis. The chosen pathway prioritizes the use of common reagents, mild reaction conditions where possible, and high-yielding transformations.

Overall Synthetic Strategy

The synthesis of the target molecule from azetidine-3-carboxylic acid presents a key challenge: the presence of two nucleophilic/ionizable functional groups (a secondary amine and a carboxylic acid). A direct acylation of the amine would be complicated by the competing acid-base reaction between the two starting materials.[1] To circumvent this, a protection strategy is employed.

The overall workflow is a three-step sequence:

-

Protection: The carboxylic acid of azetidine-3-carboxylic acid is first converted to a methyl ester. This masks the acidic proton and prevents unwanted side reactions during the subsequent amide coupling.

-

Amide Coupling: The resulting methyl azetidine-3-carboxylate is coupled with cyclopentylacetic acid using a modern peptide coupling reagent to form the central amide bond.

-

Deprotection: The methyl ester is selectively hydrolyzed under basic conditions (saponification) to reveal the carboxylic acid, yielding the final product. Amide bonds are notably more stable to basic hydrolysis than esters, allowing for high selectivity in this final step.[2]

Diagram of the Synthetic Workflow

Below is a graphical representation of the complete synthetic route.

Caption: Overall synthetic route for 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid.

Detailed Protocols and Experimental Insights

PART 1: Protection of Azetidine-3-carboxylic Acid

Objective: To synthesize methyl azetidine-3-carboxylate hydrochloride.

Rationale: The conversion of the carboxylic acid to a methyl ester is a crucial first step. We utilize thionyl chloride (SOCl₂) in methanol, a classic and highly effective method for this transformation.[3] Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid and facilitates ester formation. The reaction is typically high-yielding and the product is isolated as a stable hydrochloride salt, which helps to prevent polymerization of the azetidine.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Azetidine-3-carboxylic acid | 101.10 g/mol | 5.00 g | 49.4 mmol |

| Methanol (MeOH), anhydrous | 32.04 g/mol | 100 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 g/mol | 4.3 mL | 59.3 mmol |

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add anhydrous methanol (100 mL).

-

Cooling: Cool the methanol to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, slowly add thionyl chloride (4.3 mL) dropwise to the cold methanol over 15-20 minutes. Caution: This is an exothermic reaction. Maintain the temperature at 0 °C.

-

Substrate Addition: Once the addition is complete, add azetidine-3-carboxylic acid (5.00 g) portion-wise to the solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The suspension should become a clear solution.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude methyl azetidine-3-carboxylate hydrochloride.[3]

-

Purification: The product is often of sufficient purity (typically >95%) to be used directly in the next step without further purification. It should appear as a white to off-white solid or a pale yellow oil.[3]

PART 2: Amide Coupling

Objective: To synthesize methyl 1-(2-cyclopentylacetyl)azetidine-3-carboxylate.

Rationale: This step forms the core amide bond. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[4][5][6] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the secondary amine of the azetidine.[5] A non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of the amine and to facilitate the reaction.[7]

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Methyl azetidine-3-carboxylate HCl | 151.59 g/mol | 7.50 g | 49.4 mmol |

| Cyclopentylacetic acid | 128.17 g/mol | 6.34 g | 49.4 mmol |

| HATU | 380.23 g/mol | 20.7 g | 54.4 mmol |

| DIPEA | 129.24 g/mol | 25.9 mL | 148.3 mmol |

| Dimethylformamide (DMF), anhydrous | 73.09 g/mol | 150 mL | - |

Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylacetic acid (6.34 g), HATU (20.7 g), and anhydrous DMF (100 mL).

-

Activation: Stir the solution at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve methyl azetidine-3-carboxylate hydrochloride (7.50 g) in anhydrous DMF (50 mL). Add DIPEA (25.9 mL) to this solution and stir for 5 minutes.

-

Coupling Reaction: Add the solution of the amine/DIPEA to the pre-activated acid solution dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure ester intermediate.

PART 3: Deprotection (Saponification)

Objective: To synthesize the final product, 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid.

Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid. Basic hydrolysis, or saponification, is employed because it is generally irreversible and highly effective.[8] Lithium hydroxide (LiOH) is a common choice for this transformation. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl.[9] The amide bond is significantly less reactive towards hydrolysis under these conditions due to the resonance stabilization involving the nitrogen lone pair, ensuring selective cleavage of the ester.[2]

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Methyl 1-(...)-carboxylate (from Part 2) | 225.29 g/mol | 10.0 g | 44.4 mmol |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 g/mol | 3.72 g | 88.7 mmol |

| Tetrahydrofuran (THF) | 72.11 g/mol | 100 mL | - |

| Water (H₂O) | 18.02 g/mol | 50 mL | - |

| 1M Hydrochloric Acid (HCl) | - | ~90 mL | - |

Protocol:

-

Reaction Setup: Dissolve the ester intermediate (10.0 g) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add lithium hydroxide monohydrate (3.72 g) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid, typically as a white or off-white solid.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting and Expert Advice

-

Incomplete Esterification (Step 1): Ensure all reagents and solvents are anhydrous. The presence of water will consume thionyl chloride and hinder the reaction.

-

Low Yield in Coupling (Step 2): Ensure the methyl azetidine-3-carboxylate hydrochloride is fully neutralized by DIPEA before addition to the activated acid. Using slightly more than 2 equivalents of DIPEA (relative to the HCl salt) can be beneficial. Also, ensure the HATU is of good quality, as it can degrade upon prolonged exposure to moisture.

-

Incomplete Hydrolysis (Step 3): If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied to drive the saponification to completion. However, prolonged heating at high temperatures should be avoided to minimize any risk of amide hydrolysis.

-

Product Isolation (Step 3): The final product may be somewhat water-soluble. Ensure thorough extraction from the acidified aqueous layer. Using a continuous liquid-liquid extractor can improve recovery for small-scale reactions.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid. By employing a standard protection-coupling-deprotection strategy with well-characterized and high-yielding reactions, researchers can confidently access this valuable building block for applications in pharmaceutical and chemical research.

References

-

Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentylacetic acid. Retrieved from [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Azetidine Carboxylic Acid Derivatives: A Guide for Researchers

Introduction: The Rising Prominence of Azetidine Carboxylic Acids in Drug Discovery

Azetidine carboxylic acids, four-membered heterocyclic non-proteinogenic amino acids, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Their significance lies in their ability to serve as conformationally constrained proline analogues, offering a unique structural scaffold that can impart favorable physicochemical and pharmacological properties to parent molecules. Unlike the more flexible five-membered ring of proline, the strained four-membered azetidine ring provides a greater degree of rigidity, which can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential handling, storage, and experimental protocols for azetidine carboxylic acid derivatives to ensure both personnel safety and experimental integrity.

I. Core Principles of Handling and Storage: Ensuring Compound Integrity and Laboratory Safety

The unique chemical nature of azetidine carboxylic acid derivatives necessitates stringent handling and storage protocols.[3] Adherence to these guidelines is paramount to prevent compound degradation, which can compromise experimental results, and to mitigate potential health risks.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the potential for skin and eye irritation, as well as respiratory tract irritation from powdered forms, a comprehensive PPE strategy is mandatory.[5][6]

-

Eye Protection: Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[7][8]

-

Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[9]

-

Body Protection: A lab coat or other appropriate protective clothing is essential to prevent skin contact.[5]

-

Respiratory Protection: When handling fine powders or in situations where dust generation is likely, a NIOSH-approved N95 (US) or EN 149 (EU) respirator is recommended.[9][10] Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6]

Storage Conditions: Preserving Chemical Fidelity

The stability of azetidine carboxylic acid derivatives is contingent upon proper storage conditions.[8][10] Temperature, moisture, and light can all contribute to degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerator (approx. 4°C) or Freezer (-20°C for long-term storage) | Low temperatures slow down potential degradation pathways.[5] For solutions, freezing can prevent microbial growth. |

| Atmosphere | Tightly sealed container in a dry, well-ventilated area.[6][7] | Azetidine derivatives can be hygroscopic; moisture absorption can lead to hydrolysis or changes in concentration.[11] |

| Light | Amber vials or storage in the dark.[11][12] | Protection from light prevents potential photolytic degradation. |

Expert Insight: For derivatives dissolved in solvents like DMSO, which is hygroscopic, it is crucial to minimize exposure to ambient air.[11] Aliquoting stock solutions into smaller, single-use vials can prevent repeated freeze-thaw cycles and moisture contamination of the entire stock.[13]

II. Chemical Properties and Reactivity Profile

Understanding the inherent reactivity of azetidine carboxylic acid derivatives is fundamental to their successful application in synthesis and biological assays.

Stability and Incompatibilities

Under recommended storage conditions, most azetidine carboxylic acid derivatives are stable.[8][10] However, they are incompatible with certain classes of chemicals:

-

Strong Acids: May cause ring-opening reactions or other degradative pathways.[6][14][15]

-

Strong Bases: Can also promote degradation.[14]

Upon thermal decomposition, these compounds may release hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

The Azetidine Ring: A Source of Unique Reactivity

The four-membered ring of azetidine is characterized by significant ring strain, which influences its chemical behavior.[1][2] This strain can be harnessed in synthetic chemistry for ring-opening reactions to generate novel molecular scaffolds.[15] The nitrogen atom within the ring acts as a nucleophile and a base, participating in reactions such as N-alkylation and N-acylation.[15]

III. Experimental Protocols: From Benchtop to Biological Assay

The following protocols provide a framework for the safe and effective use of azetidine carboxylic acid derivatives in a research setting.

Protocol for Preparing Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Materials:

-

Azetidine carboxylic acid derivative (solid)

-

Appropriate solvent (e.g., DMSO, PBS, water)[13]

-

Calibrated analytical balance

-

Volumetric flasks

-

Vortex mixer and/or sonicator

-

Sterile, amber, single-use vials for aliquoting

Procedure:

-

Pre-dissolution Steps: Allow the container of the azetidine derivative to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using a calibrated analytical balance.

-

Dissolution: Add the appropriate solvent to the volumetric flask containing the weighed compound. For compounds with limited solubility, incremental addition of the solvent while vortexing or sonicating can aid in dissolution.[13] For example, L-Azetidine-2-carboxylic acid has good solubility in PBS, but may require sonication for rapid dissolution.[13]

-

Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

-

Aliquoting and Storage: Immediately aliquot the stock solution into sterile, amber, single-use vials. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[13]

Diagrammatic Representation of Stock Solution Preparation Workflow:

Caption: Workflow for preparing stock solutions of azetidine carboxylic acid derivatives.

Protocol for Handling Accidental Spills

Prompt and appropriate action is necessary in the event of a spill to minimize exposure and contamination.

Materials:

-

Spill kit (containing absorbent material, plastic dustpan, and waste bags)

-

Appropriate PPE

Procedure:

-

Evacuate and Ventilate: If the spill is large or involves a volatile substance, evacuate the immediate area and ensure adequate ventilation.

-

Containment: For liquid spills, use absorbent material from the spill kit to contain the spill.

-

Clean-up (Solid Spills): Carefully sweep or vacuum up the solid material, avoiding the generation of dust.[5] Place the collected material into a labeled, sealable waste container.

-

Clean-up (Liquid Spills): Once the liquid is absorbed, collect the absorbent material and place it in a labeled, sealable waste container.

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the waste according to institutional and local regulations.

Logical Flow for Spill Response:

Caption: Decision-making flowchart for responding to a chemical spill.

IV. First Aid Measures: Preparedness for Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.[7]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5][7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

V. Conclusion: A Commitment to Safety and Scientific Rigor

Azetidine carboxylic acid derivatives are powerful tools in the arsenal of the modern researcher. Their effective and safe use is predicated on a thorough understanding of their properties and a steadfast commitment to established handling and storage protocols. By integrating the principles and procedures outlined in this guide, scientists can ensure the integrity of their research and maintain a safe laboratory environment.

References

-

Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid - Cole-Parmer. Available at: [Link]

-

MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. Available at: [Link]

-

Material Safety Data Sheet - Pi Chemicals. Available at: [Link]

-

MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

-

Azetidine: Chemical Reactivity - YouTube. Available at: [Link]

-

Compound storage made simple - Roylan Developments. Available at: [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Azetidine: Chemical Reactivity - YouTube. Available at: [Link]

-

Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds - RARC. Available at: [Link]

-

Efficient Route to (S)-Azetidine-2-carboxylic Acid. Available at: [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.

-

Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

-

Azetidines of pharmacological interest - PubMed. Available at: [Link]

-

Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - NIH. Available at: [Link]

-

Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells - PubMed. Available at: [Link]

-

Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. Available at: [Link]

- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents.

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for - LOCKSS. Available at: [Link]

-

(PDF) Direct Access to L-Azetidine-2-carboxylic Acid - ResearchGate. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. peptide.com [peptide.com]

- 7. L-2-Azetidinecarboxylic acid(2133-34-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. spod-technology.com [spod-technology.com]

- 12. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pipharm.com [pipharm.com]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Troubleshooting amide coupling in azetidine-3-carboxylic acid derivatives

Topic: Troubleshooting Amide Coupling Ticket ID: AZET-C3-COUPLING-GUIDE-v2.1 Status: Open for Consultation

Executive Summary & Chemical Context

Welcome to the Support Center. You are likely here because standard amide coupling protocols (EDC/HOBt or simple HATU runs) have failed to deliver high yields with Azetidine-3-carboxylic acid (Aze-3-COOH).

The Core Challenge:

Azetidine-3-carboxylic acid presents a unique "Zwitterionic Trap." In its unprotected form, it is highly polar and insoluble in organic solvents (DCM, DMF, THF). Furthermore, the 4-membered ring introduces strain (

Key Success Factor: Success depends on Order of Operations . You cannot couple the "free" amino acid directly in organic media. You must treat the Nitrogen (nucleophile protection) and the Carboxylic Acid (electrophile activation) as distinct, sequential problems.

Phase 1: Pre-Coupling Checklist (The "Zwitterion" Issue)

Diagnostic Question: Are you trying to couple the free amino acid (HCl salt or zwitterion) directly?

If YES : Stop immediately. The reaction will fail due to insolubility and self-polymerization.

If NO (You have

Protocol A: Solubilization via N-Protection

If you must start from the free amino acid, you need to cap the nitrogen to render the molecule lipophilic.

| Parameter | Recommendation | Rationale |

| Method | Schotten-Baumann Conditions | Biphasic system (Water/Dioxane or Water/THF) allows the zwitterion to dissolve in the aqueous phase while the protecting group (Boc |

| Base | NaOH or Na | Maintains pH > 10 to keep the amine unprotonated and nucleophilic. |

| Solvent | 1:1 Dioxane:H | Dioxane is miscible with water but solubilizes the Boc-anhydride. |

| Workup | Acidify to pH 2-3 with KHSO | CRITICAL: Do not use HCl if possible; strong mineral acids can degrade the ring or Boc group if left too long. |

Phase 2: Coupling Reagent Decision Matrix

Once you have

Comparative Analysis of Reagents

| Reagent | Suitability | Pros | Cons |

| T3P (Propylphosphonic anhydride) | High | Excellent for hindered amines; byproduct is water-soluble; low racemization risk [1].[1] | Requires a tertiary amine base (NMM or Pyridine) in excess (3-5 equiv). |

| HATU | High | Gold standard for reactivity; works well for most substrates. | Can react with the amine to form guanidine byproducts if the acid activation is slow [2]. Harder to remove byproduct (HOAt). |

| EDC / HOBt | Medium | Good for simple amines; easy aqueous workup. | Slower activation; urea byproducts can be difficult to remove if they precipitate. |

| Acid Chlorides (SOCl | Low | High reactivity. | Risk: The HCl generated can deprotect a Boc group in situ or degrade the azetidine ring. Avoid unless using Fmoc protection. |

Phase 3: Optimized Protocols

Protocol B: The "Gold Standard" T3P Coupling

Recommended for valuable intermediates or hindered amines.

-

Dissolution: Dissolve

-Protected-Azetidine-3-COOH (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous EtOAc or DCM (0.1 M concentration). -

Base Addition: Add N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv).

-

Note: T3P requires a basic environment to form the active species.

-

-

Coupling: Cool to 0°C. Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS.

-

Workup: Wash with water, sat. NaHCO

, and brine. The phosphorus byproducts are water-soluble.

Protocol C: The HATU Coupling

Recommended for rapid synthesis of simple derivatives.

-

Activation: Dissolve

-Protected-Azetidine-3-COOH (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 mins (Yellow color usually develops).-

Technical Insight: Pre-activation minimizes the time the amine is exposed to HATU, reducing guanidinylation risk.

-

-

Addition: Add the Amine partner (1.1 equiv) followed by additional DIPEA (1.0 equiv).

-

Reaction: Stir at RT for 1–4 hours.

-

Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO

and brine.

Phase 4: Troubleshooting (FAQ)

Q1: I see the desired mass by LCMS, but also a peak at M+99. What is it?

Diagnosis: This is likely the Guanidinium adduct . Cause: If you used HATU, the amine reacted directly with the HATU reagent instead of the activated acid. This happens when the carboxylic acid is sterically hindered or if the activation step was too slow. Fix:

-

Switch to T3P (does not form guanidines).

-

If sticking with HATU, ensure you pre-activate the acid for 2-5 minutes before adding the amine.

-

Reduce the equivalents of HATU to 0.95 relative to the acid.

Q2: My yield is low, and I see "polymerization" or gum.

Diagnosis: Ring opening or self-reaction.

Cause: If you used harsh Lewis acids or high heat (>50°C), the azetidine ring can open. If the

-

Keep temperature

25°C. -

Ensure the reaction pH remains basic (pH 8-9) during coupling to prevent Boc loss.

Q3: I cannot remove the coupling byproducts.

Diagnosis: HOBt/HOAt contamination.[1] Fix:

-

Carbonate Wash: Wash the organic layer with 1M K

CO -

Scavenger Resins: Use a Trisamine scavenger resin to pull out unreacted activated esters or excess electrophiles.

Q4: Is racemization an issue?

Analysis: Azetidine-3-carboxylic acid is achiral (it has a plane of symmetry through the Nitrogen and C3). Exception: If you have a substituent at C2 or C4, the molecule is chiral. In that case, using T3P/Pyridine or HATU/Collidine is preferred over EDC/DMAP, as DMAP is known to induce racemization via the acyl-pyridinium mechanism [3].

Visual Workflow: End-to-End Process

References

-

Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[1] Organic Process Research & Development. A comprehensive review of T3P utility in hindered couplings.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Discusses guanidinium side reactions with uronium salts.

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Covers racemization mechanisms involving DMAP.

-

Bachem Technical Guides. (2024). "Peptide Coupling Reagents Guide." Detailed comparison of HATU vs T3P vs Carbodiimides.

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for Azetidine derivatives and coupling reagents before use.

Sources

Validation & Comparative

Structural Elucidation & Rotameric Analysis: 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid

Executive Summary

Context: 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid represents a class of rigidified amino acid derivatives often used as fragments in GPCR modulator design (e.g., GLP-1 or CB1 agonists). The azetidine ring introduces conformational constraints, while the N-acyl group introduces amide rotamerism.

The Challenge: The primary analytical hurdle for this compound is restricted rotation around the N-C(O) amide bond . At ambient temperature, this creates two distinct conformers (syn and anti) on the NMR timescale, leading to peak doubling, broadening, and potential misinterpretation as impurities.

Guide Scope: This guide compares two analytical approaches:

-

Standard Ambient NMR (CDCl₃): High resolution but complex rotameric splitting.

-

High-Temperature (VT) NMR (DMSO-d₆): The "Gold Standard" for coalescing signals and simplifying integration.

Comparative Analysis: Ambient vs. Variable Temperature (VT) NMR

Method A: Ambient Temperature (25°C) in CDCl₃

-

Performance: High structural resolution for aliphatic regions but poor integration accuracy for the azetidine ring.

-

Observation: The azetidine ring protons (H2 and H4) appear as four distinct multiplets (or broad humps) rather than two, due to the slow exchange between rotamers.

-

Risk: The carboxylic acid proton (-COOH) is often invisible or extremely broad due to exchange with trace water in CDCl₃.

Method B: High-Temperature (80°C+) in DMSO-d₆ (Recommended)

-

Performance: Rapid exchange regime.

-

Observation: Thermal energy overcomes the rotational barrier (

). The rotameric peaks coalesce into time-averaged singlets or simplified doublets. -

Benefit: Allows for accurate integration (1:1 ratio validation) and clear detection of the acidic proton.

Comparative Data Table (Representative Shifts)

| Proton Assignment | Ambient CDCl₃ (Method A) | VT DMSO-d₆ @ 353K (Method B) | Multiplicity (VT) | Integration |

| -COOH (Acid) | Not observed / Broad | 12.0 - 12.5 | Broad Singlet | 1H |

| H-2, H-4 (Azetidine) | 4.05 - 4.45 (Complex sets) | 4.00 - 4.15 | Doublet/Multiplet | 4H |

| H-3 (Methine) | 3.40 - 3.60 (Split) | 3.35 | Pentet/Multiplet | 1H |

| H-6 ( | 2.15 - 2.30 (Split) | 2.10 | Doublet (J=7Hz) | 2H |

| H-7 (Cyclopentyl CH) | 2.05 - 2.20 | 2.05 | Multiplet | 1H |

| H-8, H-9 (Ring CH₂) | 1.45 - 1.80 | 1.50 - 1.70 | Multiplet | 4H |

| H-10, H-11 (Ring CH₂) | 1.05 - 1.25 | 1.10 - 1.20 | Multiplet | 4H |

Note: In Method A, the Azetidine H-2/H-4 protons often integrate to non-integer values (e.g., 0.6H and 0.4H) relative to the core, reflecting the rotamer population ratio (typically 60:40 or 70:30).

Structural & Mechanistic Visualization

The following diagram illustrates the rotameric equilibrium that complicates the NMR spectrum and the workflow to resolve it.

Figure 1: Analytical workflow for resolving amide rotamers in N-acyl azetidines. Heating the sample forces the rotamers into a fast-exchange regime, simplifying the spectrum.

Detailed Experimental Protocol

Protocol 1: Coalescence Temperature Determination (VT-NMR)

This protocol confirms that "impurities" are actually rotamers.

-

Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ . (Avoid CDCl₃ for VT due to its low boiling point).

-

Initial Scan (298 K): Acquire a standard ¹H spectrum at 25°C. Note the split peaks in the 3.8–4.5 ppm region.

-

Stepwise Heating:

-

Increase probe temperature to 323 K (50°C). Allow 5 mins for equilibration. Shim. Acquire.

-

Increase to 348 K (75°C). Shim. Acquire.

-

Increase to 373 K (100°C). Shim. Acquire.

-

-

Analysis: Observe the merging of the azetidine multiplets. At 373 K, the H-2 and H-4 protons should simplify into a cleaner doublet or broad singlet.

Protocol 2: HSQC for Assignment Verification

To distinguish the azetidine ring protons from the cyclopentyl linker (which can overlap in the 2.0–2.5 ppm region depending on functionalization).

-

Parameter Setup: Use a standard gradient HSQC pulse sequence (e.g., hsqcetgp on Bruker).

-

Coupling Constant: Set ¹J_CH to 145 Hz.

-

Differentiation:

-

Azetidine CH₂ (C2/C4): These carbons appear significantly downfield (~45–55 ppm) due to the nitrogen.

-

Cyclopentyl/Linker CH₂: These carbons appear in the aliphatic region (~25–40 ppm).

-

Methine (C3): Identify the CH correlation at ~35 ppm (carbon) / 3.4 ppm (proton).

-

Critical Interpretation Notes

The "Missing" Proton

In CDCl₃, the carboxylic acid proton is often invisible. This is not a sign of decomposition. The proton is exchanging with moisture in the solvent or broadening into the baseline.[1]

-

Fix: Run in DMSO-d₆; the acid proton will appear as a broad hump between 12.0–13.0 ppm.

Azetidine Ring Puckering

Unlike pyrrolidines, the 4-membered azetidine ring is puckered. This creates complex geminal and vicinal coupling constants.

-

J-Coupling: Expect

(geminal) of ~9-10 Hz and -

Visual: The H-2 and H-4 protons are chemically equivalent in a time-averaged structure (VT-NMR) but are diastereotopic in the static structure if the ring puckering is locked or if a chiral center exists elsewhere (though this specific molecule is achiral at the acyl chain, the C3 center is pseudo-asymmetric).

Solvent Artifacts

-

DMSO-d₆ Water Peak: ~3.33 ppm. This often overlaps with the Azetidine H-3 methine proton.

-

Recommendation: If overlap occurs at 3.33 ppm, switch to Methanol-d₄ (water peak ~4.87 ppm) or rely on 2D COSY to trace the couplings away from the obscured peak.

References

-

Azetidine Conformational Analysis

-

Couty, F., & Drouillat, B. (2010). The chemistry of azetidines. Tetrahedron, 66(13), 2329-2372. Link

-

-

Amide Rotamerism in NMR

-

Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

-

-

General NMR Shifts for Carboxylic Acids

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

-

Sources

A Tale of Two Rings: A Comparative Guide to Azetidine-3-Carboxylic Acid and Proline Derivatives in Drug Discovery

In the intricate world of drug design, the quest for molecular scaffolds that confer optimal potency, selectivity, and pharmacokinetic properties is relentless. Among the myriad of building blocks available to medicinal chemists, cyclic amino acids stand out for their ability to impose conformational constraints on peptides and small molecules, thereby pre-organizing them for target binding. Proline, the only proteinogenic secondary amino acid, has long been a cornerstone in this regard. However, the emergence of its smaller, four-membered ring counterpart, azetidine-3-carboxylic acid, has opened new avenues for fine-tuning molecular architecture and function. This guide provides a comprehensive comparison of azetidine-3-carboxylic acid and proline derivatives, offering insights into their distinct structural and physicochemical properties, and providing experimental frameworks for their evaluation.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between proline and azetidine-3-carboxylic acid lies in their ring size—a five-membered pyrrolidine ring versus a four-membered azetidine ring. This seemingly subtle variation has profound implications for the conformational preferences and overall properties of molecules incorporating these motifs.

| Property | Azetidine-3-Carboxylic Acid | L-Proline | Causality and Implication in Drug Design |

| Molecular Formula | C₄H₇NO₂[1][2][] | C₅H₉NO₂[4] | The smaller size of the azetidine ring leads to increased ring strain, influencing bond angles and conformational flexibility. |

| Molecular Weight | 101.10 g/mol [1] | 115.13 g/mol [4] | The lower molecular weight of the azetidine moiety can be advantageous in lead optimization to stay within the "rule of five" guidelines. |

| Calculated XLogP3 | -3.2[1] | -1.6 | The more negative LogP of azetidine-3-carboxylic acid suggests higher hydrophilicity, which can impact cell permeability and solubility. |

| pKa (Carboxylic Acid) | ~2.2 (estimated) | 1.99 | Similar acidic pKa values indicate that the carboxylate group will be deprotonated at physiological pH in both cases. |

| pKa (Amine) | ~9.5 (estimated) | 10.6 | The slightly lower basicity of the azetidine nitrogen may influence its hydrogen bonding capabilities and interactions with biological targets. |

| Preferred Peptide Turn | γ-turn[5][6][7] | β-turn[5][6] | This distinct turn preference is a critical tool for medicinal chemists to precisely control the three-dimensional structure of peptidomimetics. |

| Conformational Rigidity | High, with a quasi-planar geometry[8] | High, with a defined puckered conformation | The greater rigidity of the azetidine ring can lead to a more favorable entropic profile upon binding to a target, potentially increasing affinity. |

The Conformational Conundrum: γ-Turns vs. β-Turns

The most significant consequence of the differing ring sizes is the divergent influence on peptide backbone conformation. Proline is well-established as a potent inducer of β-turns, a common secondary structural motif where the polypeptide chain reverses its direction. In contrast, the more constrained four-membered ring of azetidine-3-carboxylic acid preferentially stabilizes a tighter γ-turn.[5][6][7]

This distinction is not merely academic; it provides a powerful strategy for rationally designing peptidomimetics with specific three-dimensional structures. By strategically placing either a proline or an azetidine-3-carboxylic acid residue within a peptide sequence, researchers can dictate the local folding, influencing the presentation of key pharmacophoric elements and ultimately modulating biological activity.

Figure 1. Impact of Ring Size on Peptide Conformation and Drug Design.

Experimental Corner: A Framework for Comparative Analysis

To empirically validate the theoretical differences between azetidine-3-carboxylic acid and proline derivatives, a series of well-defined experiments are essential. Here, we outline key protocols that can be adapted to directly compare a model peptide containing an azetidine-3-carboxylic acid residue with its proline-containing counterpart.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[9][10][11] A detailed NMR analysis can confirm the predicted turn structures induced by azetidine-3-carboxylic acid and proline.

Experimental Workflow:

Sources

- 1. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. GSRS [precision.fda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

A Comparative Guide to the Comprehensive Purity Validation of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid

Abstract

This guide provides a detailed, in-depth comparison of analytical methodologies for validating the purity of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid, a novel building block of significant interest to researchers in drug discovery and development. Purity is a cornerstone of reproducible science, directly impacting biological activity, safety profiles, and the overall integrity of research data. This document moves beyond simplistic protocol listings to explain the causality behind experimental choices, advocating for a multi-modal, self-validating analytical approach. We will compare the capabilities of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), providing field-proven insights, detailed experimental workflows, and supporting data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for assessing the purity and ensuring the quality of advanced chemical reagents.

Introduction

1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid is a structurally unique compound that combines a strained four-membered azetidine ring with a lipophilic cyclopentylacetyl group. Azetidine carboxylic acids are valuable scaffolds in medicinal chemistry, often used as conformationally constrained analogues of amino acids like proline.[1] The introduction of the N-cyclopentylacetyl group modifies the molecule's physicochemical properties, potentially influencing its binding characteristics and metabolic stability, making it an attractive component for novel therapeutic agents.

The integrity of any scientific study utilizing this compound is fundamentally dependent on its purity. Undisclosed impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and significant delays in research timelines. Therefore, a rigorous and orthogonal analytical strategy is not merely a quality control measure but a prerequisite for valid scientific inquiry. This guide compares the most effective analytical techniques to establish an unimpeachable purity profile for this specific molecule.

Chapter 1: The Analyte and Its Potential Impurity Profile

A robust purity validation strategy begins with a chemical understanding of the target molecule and the potential impurities that could arise during its synthesis. While the exact commercial synthesis route may be proprietary, a plausible pathway can be postulated based on established organic chemistry principles, such as the acylation of a protected azetidine-3-carboxylic acid.[2]

A potential synthetic route could involve the N-acylation of an ester-protected azetidine-3-carboxylic acid with cyclopentylacetyl chloride, followed by deprotection. This allows us to anticipate a profile of potential process-related impurities.

Caption: Orthogonal analytical approach for comprehensive purity validation.

Our comparative guide will focus on the three pillars of this framework: HPLC for chromatographic purity, NMR for structural identity, and Elemental Analysis for compositional correctness.

Chapter 3: Comparative Analysis of Primary Analytical Techniques

This section provides a head-to-head comparison of the core analytical techniques, complete with experimental protocols and data interpretation insights.

High-Performance Liquid Chromatography (HPLC) coupled with UV and MS Detectors

HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries. It physically separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. [3]

-

Expertise & Causality: For a molecule like ours, containing a carboxylic acid, a reverse-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (e.g., C18) will retain the molecule, while a polar mobile phase elutes it. The carboxylic acid can ionize, leading to poor peak shape. Therefore, adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical to suppress this ionization and ensure sharp, symmetrical peaks. [4]Coupling with a Mass Spectrometer (MS) is invaluable, as it provides mass-to-charge ratio data, confirming the identity of the main peak and aiding in the tentative identification of impurity peaks, even if they co-elute.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, Diode Array Detector (DAD), and a single-quadrupole Mass Spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient is typically effective for separating compounds with differing polarities. Start with a high percentage of aqueous phase (e.g., 95% A) to retain the compound, then ramp up the organic phase (e.g., to 95% B) to elute it and any more nonpolar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C (to ensure reproducible retention times).

-

Detection: UV detection at 210 nm (for the amide and carboxyl chromophores) and MS scan in positive ESI mode.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.

| Feature | HPLC-UV | HPLC-MS |

| Principle | Measures UV absorbance | Measures mass-to-charge ratio |

| Purity Calculation | % Area Normalization | % Area Normalization of TIC |

| Strengths | Excellent for quantification, robust, widely available. | Confirms molecular weight of peaks, aids in impurity identification, higher specificity. |

| Weaknesses | Requires a UV chromophore, can be non-specific. | Less quantitative than UV, subject to ion suppression. |

A purity value is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. A result of >98% by HPLC-UV is generally considered high purity. The MS data should confirm the main peak corresponds to the [M+H]⁺ ion for 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid (Expected m/z = 226.14).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. [5][6]For purity analysis, its strength lies in providing a holistic view of the sample. Every proton-containing molecule will give a signal, allowing for the detection of structurally distinct impurities and residual solvents.

-

Expertise & Causality: A standard ¹H NMR is the first step. The integral of the peaks is directly proportional to the number of protons, allowing for a semi-quantitative assessment of impurities if their structures are known. For this molecule, we expect to see distinct signals for the cyclopentyl protons, the acetyl CH₂, the azetidine ring protons, and the carboxylic acid proton. [7][8]A ¹³C NMR spectrum confirms the carbon skeleton. The presence of small, unidentifiable peaks in the ¹H NMR spectrum is a clear indication of impurities.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well and the acidic proton is often clearly visible.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

-

Data Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals in the ¹H NMR.

| Technique | Strengths | Weaknesses |

| ¹H NMR | Excellent for structural confirmation, detects a wide range of impurities (including non-UV active ones), can quantify residual solvents. | Lower sensitivity than MS, overlapping signals can complicate analysis, quantification of unknown impurities is difficult. |

| ¹³C NMR | Confirms the carbon backbone, useful for identifying isomeric impurities. | Inherently low sensitivity, requires more sample and longer acquisition times. |

The ¹H NMR spectrum should be clean, with all peaks assignable to the target structure. The presence of signals in the aromatic region (6.5-8.5 ppm) could indicate phenyl-containing impurities from coupling reagents, while sharp singlets around 1.5-3.0 ppm could indicate common solvents like acetone or ethyl acetate.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. [9][10]It provides a measure of the absolute purity of the bulk sample.

-

Expertise & Causality: The principle is simple: the sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. [9]The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₉NO₃). For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. [11][12]This method is an excellent orthogonal check on chromatographic purity, as it is insensitive to impurities with similar elemental compositions but will detect inorganic salts or compounds with significantly different C/H/N ratios.

-

Instrumentation: A dedicated CHN elemental analyzer.

-

Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule.

-

Analysis: The instrument combusts the sample in an oxygen-rich environment. The resulting gases are separated and measured by thermal conductivity or other detection methods.

-

Calculation: The instrument's software calculates the weight percentages of C, H, and N.

-

Theoretical Calculation for C₁₂H₁₉NO₃ (MW = 225.28 g/mol ):

-

%C = (12 * 12.011) / 225.28 * 100 = 63.97%

-

%H = (19 * 1.008) / 225.28 * 100 = 8.51%

-

%N = (1 * 14.007) / 225.28 * 100 = 6.22%

-

-

Acceptance Criteria: Experimental results should fall within C = 63.57-64.37%, H = 8.11-8.91%, and N = 5.82-6.62%.

| Technique | Strengths | Weaknesses |

| Elemental Analysis | Provides absolute bulk purity, confirms elemental formula, fast and inexpensive. [9] | Does not identify or quantify individual impurities, requires a pure, dry sample for accuracy. |

Chapter 4: Data Synthesis and Final Purity Assignment

The final purity value should be an integrated assessment of all data. No single number tells the whole story. The report should present the data from each technique clearly.

Table 1: Hypothetical Purity Validation Summary

| Analytical Technique | Parameter Measured | Result | Interpretation |

| HPLC-UV (210 nm) | Chromatographic Purity (% Area) | 99.2% | High chromatographic purity. One minor impurity at 0.5% and two others <0.2%. |

| LC-MS | Molecular Ion [M+H]⁺ | 226.1 m/z | Confirms identity of the main peak. Minor impurity at 0.5% shows m/z of 102.1, consistent with azetidine-3-carboxylic acid. |

| ¹H NMR (400 MHz) | Structural Identity & Impurities | Conforms to structure. No observable impurities. | Structure is confirmed. Impurities are below the NMR detection limit (~0.1%). |

| Elemental Analysis | %C, %H, %N | C: 63.85%, H: 8.45%, N: 6.18% | Excellent agreement with theoretical values (within ±0.2%). Confirms high bulk purity and correct elemental composition. |

| Final Purity | Assigned Purity | >99% | High purity confirmed by orthogonal methods. |

Chapter 5: Comparison with Alternative Scaffolds

The subject molecule can be considered an analogue of proline. A common alternative found in nature and used in synthesis is Azetidine-2-carboxylic acid. [13]While both are cyclic amino acid analogues, the analytical strategy would have subtle differences.

-

Azetidine-2-carboxylic acid: Being a simpler, more polar primary amine (after deprotection), it might be more challenging to retain on a standard C18 column. A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography method might be required. [14]Its lack of a strong chromophore would make low-UV detection or derivatization necessary. [15]* 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid: The presence of the N-acetyl group and cyclopentyl moiety increases its hydrophobicity, making it well-suited for standard RP-HPLC. The amide bond provides a chromophore suitable for UV detection around 210 nm.

This comparison highlights how the specific structure of the analyte dictates the fine-tuning of the analytical methods, reinforcing the need for a deep understanding of the molecule's chemistry.

Conclusion

Validating the purity of 1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid requires more than a single chromatogram. A robust, trustworthy, and authoritative assessment is built upon a foundation of orthogonal analytical techniques. The combination of high-resolution separation by HPLC-UV/MS , definitive structural confirmation by NMR spectroscopy , and absolute compositional verification by Elemental Analysis provides a self-validating framework. This multi-modal approach ensures that researchers and drug developers can proceed with confidence, knowing that their starting material is well-characterized and of the highest possible quality, thereby safeguarding the integrity and reproducibility of their scientific endeavors.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Wikipedia. (n.d.). Elemental analysis. [Link]

-

Meguro, A., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

Guillén, D. A., et al. (1990). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

-

Dunn, A. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

-

Bonoli, M., et al. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

-

Dunn, A. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

-

Wahler, J., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

-

Cotellessa, A., et al. (1991). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Zech, K., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

-

Sassaki, G. L., et al. (2018). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

-

Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

Al-Masoudi, W. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. (n.d.). Azetidine-3-carboxylic acid--hydrogen chloride (1/1). [Link]

-

PubChem. (n.d.). Azetidinecarboxylic Acid. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

-

Al-Masoudi, W. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

-

DiRocco, D. A., & Rovis, T. (2012). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NCBI. [Link]

-

Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]

-

Deshmukh, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. azom.com [azom.com]